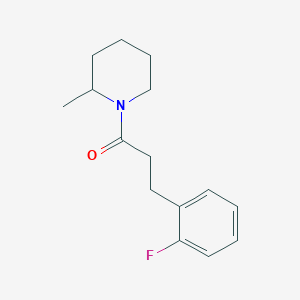![molecular formula C14H19NO2 B7508314 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one, also known as Methoxyketamine, is a novel psychoactive substance that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1963 by Parke-Davis Laboratories and has gained attention in recent years due to its potential therapeutic effects in treating depression and anxiety disorders.
Mécanisme D'action
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This blockade leads to increased release of glutamate, which in turn activates the AMPA receptor, leading to increased synaptic plasticity and the formation of new neural connections.
Biochemical and Physiological Effects:
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in the regulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control over the timing of its effects. However, its potency and potential for abuse make it difficult to handle safely in a laboratory setting.
Orientations Futures
Future research on 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine should focus on its potential therapeutic effects in treating depression and anxiety disorders, as well as its potential for use as a tool for studying the mechanisms underlying these disorders. Additionally, further studies are needed to determine the long-term effects of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine use and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine involves the reaction of 3-methoxyphenylacetone with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been the subject of several scientific studies in recent years. One study conducted by Zanos et al. (2016) found that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine exhibited rapid and sustained antidepressant effects in animal models of depression. Another study by Yang et al. (2018) showed that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine had anxiolytic effects in rats subjected to chronic unpredictable stress.
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h4,6-7,10,13H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHKPSCRGCKJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)